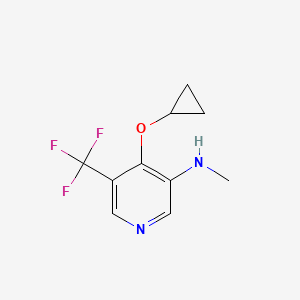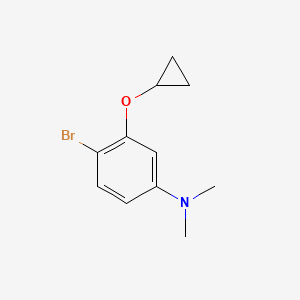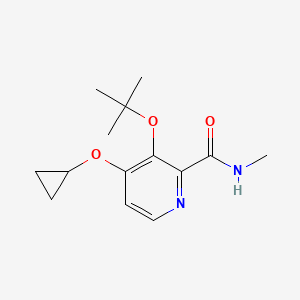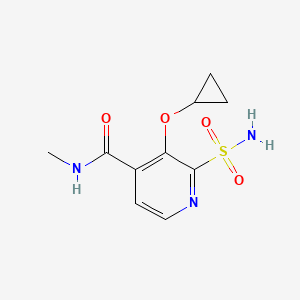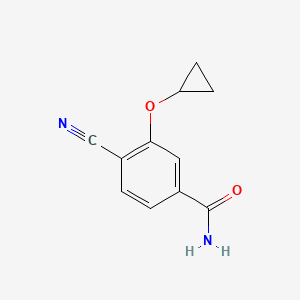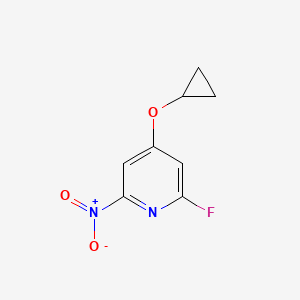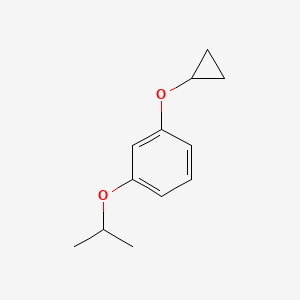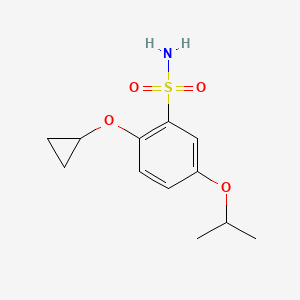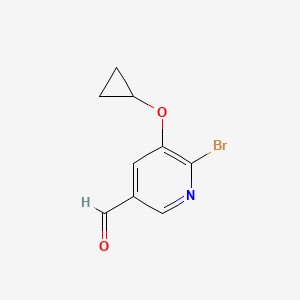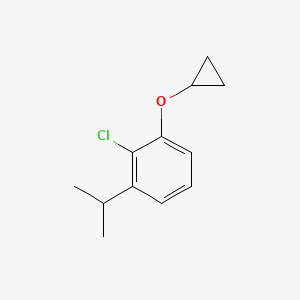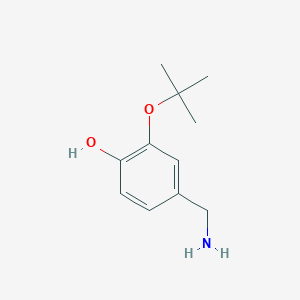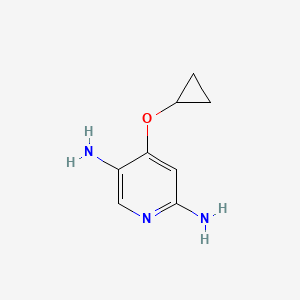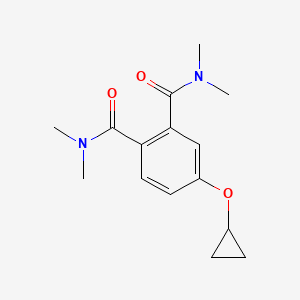
4-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide is an organic compound with a complex structure that includes a cyclopropoxy group attached to a phthalamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide typically involves the following steps:
Starting Materials: The synthesis begins with phthalic anhydride and appropriate amines.
Cyclopropanation: Introduction of the cyclopropoxy group is achieved through cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl bromide.
Amidation: The final step involves amidation, where the phthalic anhydride reacts with N,N-dimethylamine under controlled conditions to form the tetramethylphthalamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the cyclopropanation and amidation reactions efficiently.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phthalamides.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-N1,N1,N2,N2-tetramethylphthalamide: Similar structure but with a hydroxy group instead of a cyclopropoxy group.
4-Cyclopropoxy-N1,N1,N2-trimethylphthalamide: Lacks one methyl group compared to the tetramethyl derivative.
Uniqueness
4-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H20N2O3 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
4-cyclopropyloxy-1-N,1-N,2-N,2-N-tetramethylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C15H20N2O3/c1-16(2)14(18)12-8-7-11(20-10-5-6-10)9-13(12)15(19)17(3)4/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
OERZRAMKTWZAGB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)OC2CC2)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


